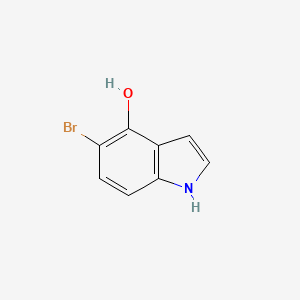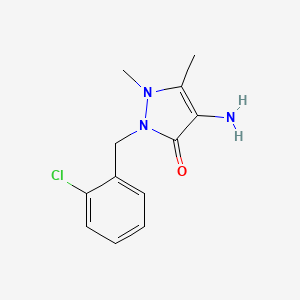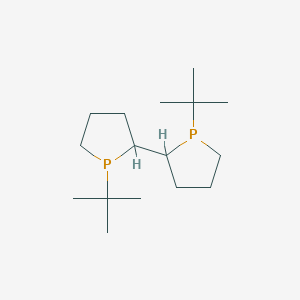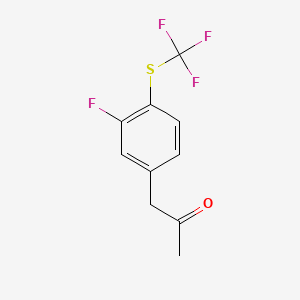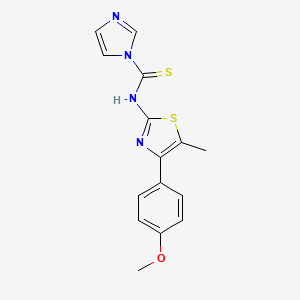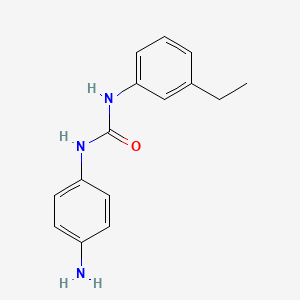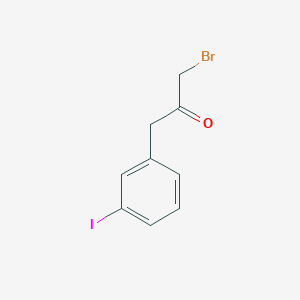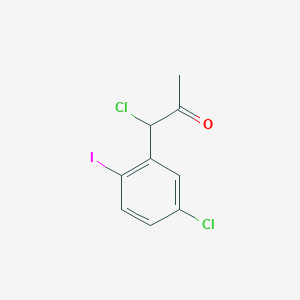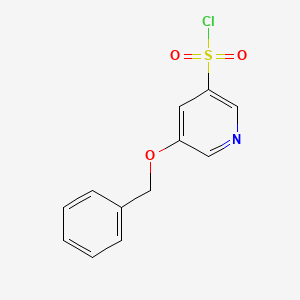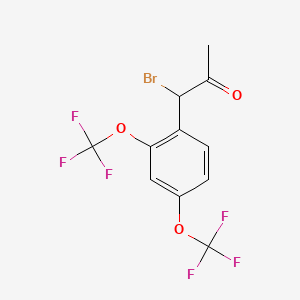
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the introduction of bromine and trifluoromethoxy groups onto a phenyl ring, followed by the formation of the propanone structure. Common synthetic routes include:
Halogenation: Introduction of bromine into the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Trifluoromethoxylation: Incorporation of trifluoromethoxy groups using reagents like trifluoromethoxybenzene.
Ketone Formation: Formation of the propanone moiety through reactions involving acetylation or oxidation of corresponding alcohols.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, catalysts, and solvent systems.
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride, or oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Scientific Research Applications
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-1-bromopropan-2-one: Similar structure but with chlorine atoms instead of trifluoromethoxy groups, leading to different electronic properties and reactivity.
1-(2,4-Difluorophenyl)-1-bromopropan-2-one: Contains fluorine atoms, which also influence the compound’s chemical behavior and biological activity.
The presence of trifluoromethoxy groups in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
JTKOAEZHUXNYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
